molecular formula C6H8BrF3N4O2 B13513272 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid

1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid

Cat. No.: B13513272
M. Wt: 305.05 g/mol
InChI Key: AMFMQEGXLHDGBZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine typically involves the reaction of 5-bromo-2-methyl-1H-1,2,3-triazole with methanamine in the presence of trifluoroacetic acid. The reaction conditions often include the use of solvents such as acetonitrile or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize the reaction conditions to achieve high purity and yield. This can include the use of continuous flow reactors and advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include butyllithium, methyl chloroformate, and benzophenone. The reactions are typically carried out in solvents such as diethyl ether or tetrahydrofuran at low temperatures .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H8BrF3N4O2

Molecular Weight

305.05 g/mol

IUPAC Name

(5-bromo-2-methyltriazol-4-yl)methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H7BrN4.C2HF3O2/c1-9-7-3(2-6)4(5)8-9;3-2(4,5)1(6)7/h2,6H2,1H3;(H,6,7)

InChI Key

AMFMQEGXLHDGBZ-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(C(=N1)Br)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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